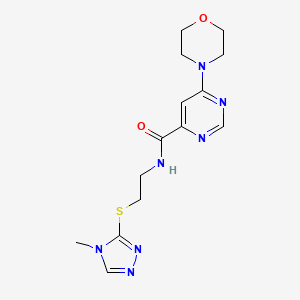

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide

Description

This compound is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring at position 6 and a carboxamide-linked side chain containing a 4-methyl-1,2,4-triazole-thioethyl moiety.

Properties

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O2S/c1-20-10-18-19-14(20)24-7-2-15-13(22)11-8-12(17-9-16-11)21-3-5-23-6-4-21/h8-10H,2-7H2,1H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWKXRNGXFGYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on recent research findings.

1. Chemical Structure and Properties

The molecular formula for this compound is . It features a triazole moiety which is known for its diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from precursors containing triazole and morpholine groups. The general synthetic route includes:

- Formation of Triazole Derivative : The initial step involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable thiol to form the thioether.

- Coupling Reaction : The thioether is then reacted with morpholine derivatives to yield the final product.

3.1 Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

3.2 Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored extensively:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

3.3 Anti-inflammatory and Analgesic Effects

Triazoles have also been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases:

- Case Study : A recent study demonstrated that a related triazole compound significantly reduced inflammation in animal models .

4. Research Findings

Recent studies have highlighted the versatility of triazole-containing compounds in medicinal chemistry:

- Antiviral Activity : Some derivatives have shown promise as antiviral agents targeting specific viral enzymes.

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects against neurodegenerative diseases.

5. Conclusion

This compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Continued research into its mechanisms and therapeutic applications is warranted to fully understand its potential in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Group Analysis

The compound shares structural homology with two classes of molecules:

- Triazole-thioethyl-linked carboxamides (e.g., compounds from : n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide). Both feature a 4-methyl-1,2,4-triazole ring connected via a thioethyl bridge to a carboxamide group. Key differences include: Substituents on the aromatic core: The target compound uses a pyrimidine-morpholine system, whereas analogs employ benzamide or trifluoromethylbenzamide groups. Biological targets: compounds target PanK (pantothenate kinase) and FtsZ (bacterial cell division protein), suggesting the triazole-thioethyl motif may enhance binding to bacterial enzymes .

- Morpholine-pyrimidine derivatives (e.g., : (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-...-morpholin-4-ylethoxy)phenyl]methyl]-...). These compounds integrate morpholine and pyrimidine but lack the triazole-thioethyl-carboxamide side chain. Their applications focus on kinase inhibition (e.g., PI3K/mTOR pathways) due to the morpholine’s role in improving solubility and target engagement .

Pharmacological and Biochemical Comparisons

Binding and Selectivity Insights

- Triazole-Thioethyl Motif: highlights that the thioethyl linkage enhances hydrophobic interactions with bacterial targets like FtsZ, while the triazole ring may participate in hydrogen bonding .

- Morpholine-Pyrimidine Core : Morpholine improves aqueous solubility and may engage in hydrogen bonding with kinase ATP-binding pockets. However, bulkier substitutions (e.g., in ) reduce off-target effects compared to simpler morpholine-pyrimidine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.